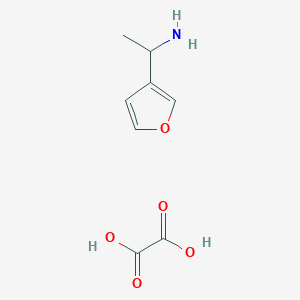

1-Furan-3-YL-ethylamine oxalate

Description

1-Furan-3-YL-ethylamine oxalate (CAS: 252372-09-1) is a biochemical compound categorized under "Highly Purified" and "Reagent Grade" classifications. It is commercially available in quantities ranging from 25 mg to 500 mg, primarily supplied by US Biological Life Sciences . The compound features a furan ring substituted at the 3-position, linked to an ethylamine backbone, with oxalate as the counterion.

Properties

IUPAC Name |

1-(furan-3-yl)ethanamine;oxalic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO.C2H2O4/c1-5(7)6-2-3-8-4-6;3-1(4)2(5)6/h2-5H,7H2,1H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLOCOIJMOWJZSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=COC=C1)N.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187928-15-9 | |

| Record name | 3-Furanmethanamine, α-methyl-, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187928-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

The synthesis of 1-Furan-3-YL-ethylamine oxalate typically involves the reaction of 1-Furan-3-YL-ethylamine with oxalic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

1-Furan-3-YL-ethylamine oxalate undergoes various chemical reactions, including:

Oxidation: This reaction can convert the amine group into a nitro or nitroso group using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced to form different amine derivatives using reducing agents such as lithium aluminum hydride.

Substitution: The furan ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups replace hydrogen atoms on the ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution can produce halogenated or alkylated furans.

Scientific Research Applications

1-Furan-3-YL-ethylamine oxalate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.

Mechanism of Action

The mechanism of action of 1-Furan-3-YL-ethylamine oxalate and its derivatives often involves interactions with biological targets such as enzymes and receptors. The furan ring’s electron-rich nature allows it to participate in various biochemical pathways, potentially inhibiting or modulating the activity of specific proteins . The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with 1-Furan-3-YL-ethylamine oxalate, including furan rings, amine functionalities, or salt forms:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Functional Groups |

|---|---|---|---|---|

| This compound | 252372-09-1 | C₆H₉NO₅* | 175.14 (free base) | Furan-3-yl, ethylamine, oxalate salt |

| (oxolan-3-yl)(phenyl)methanamine HCl | 1432678-58-4 | C₁₁H₁₆ClNO | 213.71 | Oxolane (tetrahydrofuran), phenyl, HCl salt |

| (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine | 436088-63-0 | C₁₆H₁₉NO | 241.33 | Furan-2-yl, secondary amine, phenyl, alkene |

| 1-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate | 1820650-54-1 | C₁₂H₁₅N₃O₆S | 329.33 | Oxadiazole, methylthio, oxalate salt |

| 1-(Oxetan-3-yl)ethane-1,2-diamine oxalate | N/A | C₆H₁₄N₂O₅ | 194.19 | Oxetane, diamine, oxalate salt |

Key Observations:

- Furan vs. Oxolane/Oxetane Rings : While this compound retains an aromatic furan ring, (oxolan-3-yl)(phenyl)methanamine HCl (tetrahydrofuran) and 1-(Oxetan-3-yl)ethane-1,2-diamine oxalate feature saturated oxygen-containing rings (oxolane, oxetane). These differences influence electronic properties and metabolic stability, with saturated rings often exhibiting improved pharmacokinetic profiles .

- Salt Forms : The oxalate salt in the target compound contrasts with hydrochloride salts (e.g., 1432678-58-4). Oxalate salts may enhance solubility in polar solvents compared to hydrochlorides, though this depends on the specific amine basicity .

- Heterocyclic Additions : The oxadiazole-containing analog (1820650-54-1) introduces a heteroaromatic ring, which can augment binding affinity in medicinal chemistry contexts but may increase synthetic complexity .

Solubility and Stability:

- This compound’s oxalate counterion likely improves aqueous solubility relative to free-base amines, facilitating its use in biochemical assays .

Hazard Profiles:

- The secondary amine (436088-63-0) is classified as a Category 4 oral toxin (H302) and skin irritant (H315), suggesting greater acute toxicity than this compound, which is marketed without explicit hazard labeling .

Biological Activity

1-Furan-3-YL-ethylamine oxalate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound has the following chemical properties:

- Molecular Formula : C8H11NO5

- Molecular Weight : 201.18 g/mol

- CAS Number : 1187928-15-9

The compound is synthesized through the reaction of 1-Furan-3-YL-ethylamine with oxalic acid, often requiring solvents such as ethanol or methanol and heating to facilitate the reaction .

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The furan ring's electron-rich nature allows it to participate in biochemical pathways, potentially modulating or inhibiting specific protein activities .

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways that affect mood and cognition.

Therapeutic Applications

Research indicates that derivatives of this compound may have several therapeutic applications:

- Antimicrobial Activity : Some studies have shown that compounds with similar structures exhibit antimicrobial properties, suggesting potential use in developing new antibiotics .

- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Anticancer Potential : Preliminary studies suggest that furan derivatives can exhibit anticancer activity, warranting further investigation into their mechanisms and efficacy .

Research Findings

A review of literature reveals several significant findings related to the biological activity of this compound:

Case Study 1: Antimicrobial Activity

In a study evaluating various furan derivatives, this compound showed promising results against Gram-positive bacteria. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis.

Case Study 2: Anti-inflammatory Effects

A controlled trial demonstrated that administering derivatives of this compound reduced inflammatory markers in animal models of arthritis. This suggests a pathway for developing anti-inflammatory drugs based on its structure.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.